molecular formula C6H16ClN3O2 B1380515 1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride CAS No. 1864014-63-0

1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride

Cat. No. B1380515
CAS RN: 1864014-63-0
M. Wt: 197.66 g/mol
InChI Key: LHYCQVQLRYZLOE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride (AEUH) is a chemical compound that is used in a variety of scientific applications. It is a colorless, water-soluble crystalline solid that has no odor and is relatively stable. AEUH is also known as 2-aminoethyl-2-methoxyethylurea hydrochloride, 2-aminoethylmethoxyethylurea hydrochloride, and 2-aminoethoxyethylurea hydrochloride. It is used in a variety of scientific applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

DNA Interaction and Radical Scavenging

  • DNA Interaction : Tetradentate Schiff bases, including urea derivatives, have been studied for their ability to interact with DNA, indicating potential applications in understanding DNA binding mechanisms and designing drugs targeting DNA structures. The intercalative mode of binding by these compounds, especially metal derivatives, suggests their utility in modifying DNA interactions and exploring therapeutic avenues (Ajloo et al., 2015).

  • Radical Scavenging : Urea derivatives have also been researched for their free radical scavenging abilities, which is crucial in reducing oxidative stress. One such compound, investigated for its effects on myocardial infarct size in rabbits, showcases the therapeutic potential of urea derivatives in cardiovascular diseases by mitigating radical-induced damage (Yamashita et al., 2000).

Catalytic Activities and Polymer Chemistry

  • Catalytic Activities : Inspired by the natural enzyme urease, dinuclear nickel complexes have been synthesized to mimic urease activity, demonstrating the urea derivative's role in catalyzing the hydrolysis of urea to ammonia. This enzymatic mimicry opens avenues for synthetic applications in biochemistry and environmental sciences (Kundu et al., 2021).

  • Polymer Chemistry : The synthesis of hydroxyethyl-substituted ureas has implications in polymer chemistry, where these compounds are used to modify polymers, enhancing their performance and utility. This research domain underscores the role of urea derivatives in material science, particularly in developing advanced materials with tailored properties (Ignat’ev et al., 2015).

Future Directions

The future directions for research on “1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. It could also be interesting to explore its potential applications in various fields .

properties

IUPAC Name

1-(2-aminoethyl)-3-(2-methoxyethyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2.ClH/c1-11-5-4-9-6(10)8-3-2-7;/h2-5,7H2,1H3,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYCQVQLRYZLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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